5-Chloro-2-methoxyphenylmagnesium bromide
Description
Historical Evolution and Contemporary Significance of Grignard Reagents in Chemical Synthesis
The journey of organomagnesium chemistry began in 1900 with the pioneering work of French chemist Victor Grignard. semanticscholar.org While working under his supervisor Philippe Barbier, Grignard developed a method to prepare organomagnesium halides by reacting an organic halide with magnesium metal in an ether solvent. semanticscholar.orgnih.gov This discovery, which involved a successful two-step procedure of first preparing the organomagnesium compound and then reacting it with a ketone, proved to be a significant breakthrough. nih.gov The importance of this new class of reagents, now famously known as Grignard reagents, was swiftly recognized, earning Grignard the Nobel Prize in Chemistry in 1912. fishersci.com
For over a century, Grignard reagents have remained one of the most versatile and widely utilized tools in synthetic organic chemistry. fishersci.com Their fundamental utility lies in their ability to form new carbon-carbon bonds, a cornerstone of molecular construction. researchgate.netscilit.com The carbon-magnesium bond is highly polar, rendering the carbon atom strongly nucleophilic and basic. semanticscholar.orgnih.gov This reactivity allows Grignard reagents to react with a vast array of electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide, to produce alcohols, extended carbon chains, and carboxylic acids, respectively. researchgate.netscilit.comnih.gov
Unique Aspects and Synthetic Utility of Substituted Aryl Grignard Reagents
Substituted aryl Grignard reagents, which feature an aromatic ring bearing various functional groups, represent a particularly valuable subclass of organomagnesium compounds. Their unique aspect lies in the ability to introduce complex, functionalized aromatic moieties into target molecules in a single, efficient step. The presence of substituents on the aryl ring, such as halogens, ethers, or alkyl groups, allows for the construction of highly elaborate molecular architectures. google.com
The synthetic utility of these reagents is vast and multifaceted. A primary application is in cross-coupling reactions, where they are coupled with organic halides in the presence of a transition metal catalyst, typically palladium or iron. fishersci.com This methodology, known as the Kumada-Tamao-Corriu coupling, is a powerful tool for the formation of biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The ability to use functionalized aryl Grignards in these reactions provides a direct route to complex biaryls that would be challenging to synthesize via other methods. fishersci.com
Furthermore, substituted aryl Grignard reagents are extensively used as potent nucleophiles in addition reactions. They readily add to carbonyl groups to form tertiary alcohols, a reaction that is fundamental to the synthesis of many complex organic molecules. google.com The regioselectivity of their reactions can be influenced by the nature and position of the substituents on the aromatic ring. sigmaaldrich.com Modern advancements have also enabled the use of these reagents in asymmetric synthesis, where chiral ligands are employed to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched tertiary alcohols. google.com The development of methods for preparing highly functionalized Grignard reagents, for instance through halogen-magnesium exchange, has further broadened their scope, allowing for the presence of sensitive functional groups that would not be tolerated under classical formation conditions. fishersci.com
Positioning of 5-Chloro-2-methoxyphenylmagnesium Bromide within Modern Organometallic Research
This compound is a specialized, substituted aryl Grignard reagent that serves as a key intermediate in organic chemical synthesis. google.com Its structure, featuring a chloro and a methoxy (B1213986) substituent on the phenyl ring, makes it a valuable building block for introducing the 5-chloro-2-methoxyphenyl moiety into more complex molecules. This specific substitution pattern is relevant in the synthesis of various target compounds, including potentially bioactive molecules and pharmaceutical intermediates.
The primary role of this compound in modern research is as a nucleophilic source of the 5-chloro-2-methoxyphenyl group. It can be employed in a range of standard Grignard reactions, such as additions to carbonyls and cross-coupling reactions, to construct larger, functionalized molecules. For instance, its reaction with an appropriate electrophile can lead to the formation of precursors for benzamide (B126) derivatives, a class of compounds known for a wide range of biological activities.
A notable application area for structures derived from this Grignard reagent is in the synthesis of pharmacologically active agents. For example, the related compound N-phenethyl-5-chloro-2-methoxybenzamide is a precursor in the synthesis of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. The amide bond formation in this synthesis is achieved by reacting 5-chloro-2-methoxybenzoyl chloride with phenethylamine. The Grignard reagent, this compound, represents a direct precursor to this reactive acid chloride or could be used in alternative coupling strategies to form similar amide linkages. Research in this area has demonstrated high efficiency in these types of transformations.
Below is a data table illustrating a key synthetic transformation related to the utility of the 5-chloro-2-methoxybenzoyl scaffold, which can be accessed from the Grignard reagent.
| Reactants | Product | Yield (%) | Reference |
| 5-Chloro-2-methoxybenzoyl chloride, Phenethylamine | N-phenethyl-5-chloro-2-methoxybenzamide | 90% | google.com |
This example underscores the importance of this compound as a starting material for accessing complex molecular frameworks with potential applications in medicinal chemistry and materials science. Its specific substitution pattern allows for fine-tuning of the electronic and steric properties of the target molecules, positioning it as a useful tool in modern synthetic organic chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHICYTZXDCCPP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Strategies for 5 Chloro 2 Methoxyphenylmagnesium Bromide
Direct Grignard Formation: Halogen-Magnesium Insertion
The most traditional and widely used method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal. numberanalytics.commasterorganicchemistry.com This process, often termed oxidative insertion or oxidative addition, involves the insertion of magnesium(0) into the carbon-bromine bond of 1-bromo-5-chloro-2-methoxybenzene to form the organomagnesium compound. masterorganicchemistry.comyoutube.com
Optimization of Reaction Parameters: Solvent Selection (e.g., Tetrahydrofuran (B95107), 2-Methyltetrahydrofuran), Temperature, Initiators
The success and efficiency of direct Grignard formation are highly dependent on the careful control of several reaction parameters.
Solvent Selection: The solvent plays a critical role by stabilizing the Grignard reagent through coordination. Ethereal solvents are standard for this purpose. numberanalytics.comnumberanalytics.com
Tetrahydrofuran (THF): A common solvent for Grignard reactions, THF effectively solvates the magnesium center, enhancing the reagent's stability and reactivity. numberanalytics.com
2-Methyltetrahydrofuran (B130290) (2-MeTHF): This solvent is often used as an alternative to THF. It has a higher boiling point and is less water-miscible, which can be advantageous in certain industrial applications. fishersci.com Commercial preparations of 5-Chloro-2-methoxyphenylmagnesium bromide are available in both THF and 2-MeTHF. fishersci.com
Diethyl ether: While historically significant, diethyl ether is more volatile and its lower boiling point can make it difficult to maintain the optimal reaction temperature. For aryl bromides, which are less reactive than alkyl bromides, THF is often preferred. orgsyn.org
Temperature: The formation of Grignard reagents is an exothermic reaction. Temperature control is crucial to prevent side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide. researchgate.net The reaction is typically initiated at room temperature or with gentle warming, and the temperature is then maintained to ensure a steady reaction rate. wiley-vch.de
Initiators: The reaction is often subject to an induction period, a delay before the reaction begins. wikipedia.org This is due to a passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.org To overcome this, chemical initiators or activators are frequently used.
Iodine: A small crystal of iodine is a common initiator. It reacts with the magnesium surface to form magnesium iodide, exposing fresh, reactive metal. wiley-vch.dewikipedia.org
1,2-Dibromoethane (B42909): This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning and activating the metal surface. The evolution of ethylene bubbles provides a visual confirmation that the activation has been successful. wikipedia.org
Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction. researchgate.net
Below is an interactive table summarizing the key parameters for the direct formation of this compound.
Table 1: Optimization of Reaction Parameters for Direct Grignard Formation
| Parameter | Options | Purpose & Rationale | Typical Conditions |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl Ether | Stabilizes the Grignard reagent via coordination to the Mg center. THF and 2-MeTHF are preferred for aryl bromides due to higher boiling points and better solvating ability. numberanalytics.com | Anhydrous THF or 2-MeTHF |
| Temperature | 25°C to reflux | Reaction is exothermic. Temperature must be controlled to prevent side reactions (e.g., Wurtz coupling) while ensuring a sufficient reaction rate. researchgate.net | Initiate with gentle warming, then maintain a gentle reflux. |
| Initiators | Iodine (I₂), 1,2-Dibromoethane, Methyl Iodide | Activate the passivated magnesium surface by chemical means to overcome the induction period. masterorganicchemistry.comwikipedia.org | A small crystal of I₂ or a few drops of 1,2-dibromoethane. wiley-vch.de |
| Magnesium | Turnings, Ribbon, Powder | The physical form affects the surface area. Higher surface area can increase reactivity but may also make the reaction harder to control. | Magnesium turnings are commonly used. wiley-vch.de |
Mechanistic Insights into Magnesium Insertion into Aryl Halides
The mechanism of Grignard reagent formation is complex and is understood to occur at the surface of the magnesium metal. alfredstate.edu The process is generally believed to involve radical intermediates. alfredstate.edu The reaction begins with a single-electron transfer (SET) from the magnesium surface to the aryl halide (1-bromo-5-chloro-2-methoxybenzene). This transfer results in the formation of an aryl radical and a magnesium bromide radical anion, which are adsorbed onto the metal surface. These surface-adherent species then combine to form the final Grignard reagent, this compound. alfredstate.edu This surface-based mechanism explains the critical role of the magnesium surface's condition and the effectiveness of activators that expose a fresh, unoxidized surface. alfredstate.edu
Impact of Impurities and Activators on Grignard Formation Efficiency
The efficiency and yield of direct Grignard formation are significantly influenced by the presence of impurities and the use of activators.
Impurities:
Water: Grignard reagents are highly basic and react readily with protic substances, including water. The presence of even trace amounts of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, reducing the yield. wikipedia.org Therefore, all reagents and equipment must be rigorously dried.
Oxygen: Atmospheric oxygen can also destroy the Grignard reagent through oxidation. wikipedia.org Reactions are consequently performed under an inert atmosphere, such as nitrogen or argon.
Magnesium Oxide (MgO): The surface of magnesium metal is naturally coated with a passivating layer of MgO, which is unreactive and prevents the reaction from starting. wikipedia.org
Activators: To counteract the MgO layer and initiate the reaction, various activation methods are employed.
Chemical Activation: As discussed, initiators like iodine or 1,2-dibromoethane chemically clean the surface. wikipedia.org
Mechanical Activation: Methods such as crushing the magnesium pieces in situ, rapid stirring, or sonication can physically break the oxide layer, exposing fresh metal to the aryl halide. masterorganicchemistry.comwikipedia.org The use of ball milling techniques for the solvent-free preparation of Grignard reagents has also been explored as a form of mechanical activation. nih.gov
Halogen-Magnesium Exchange Reactions (e.g., from Aryl Iodides/Bromides with Isopropylmagnesium Halides)
An increasingly important alternative to direct magnesium insertion is the halogen-magnesium exchange reaction. This method involves treating an organic halide with a pre-formed organomagnesium reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium bromide (iPrMgBr). harvard.edunih.gov The exchange is an equilibrium process, driven towards the formation of the more stable organomagnesium species. For aryl halides, the equilibrium favors the formation of the more stable aryl Grignard reagent. harvard.edu
This method is particularly valuable for preparing highly functionalized Grignard reagents that would not survive the conditions of direct insertion. nih.gov The use of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often called a "Turbo-Grignard" reagent, can significantly accelerate the rate of exchange, allowing it to proceed under milder conditions. nih.govclockss.org
Scope and Limitations of Functional Group Tolerance in Exchange Reactions
The primary advantage of the halogen-magnesium exchange is its exceptional tolerance for a wide array of functional groups. nih.gov Because the reaction can often be performed at low temperatures (e.g., below 0°C), many sensitive functional groups that would react with the Grignard reagent under the higher temperatures of direct formation remain intact. harvard.edu
Tolerated Functional Groups: The exchange method allows for the preparation of arylmagnesium reagents containing functionalities such as esters, nitriles, amides, cyanides, and even nitro groups. harvard.edunih.gov
Limitations: The main limitation is the presence of acidic protons (e.g., from alcohols, amines, or terminal alkynes), which will be deprotonated by the Grignard reagent. However, in some cases, this can be overcome by using an excess of the exchange reagent to first deprotonate the acidic group before the exchange occurs. harvard.edu The rate of exchange is also influenced by the electronic nature of the aryl halide; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups slow it down. harvard.edu
The following interactive table compares the functional group tolerance of the two synthetic methods.
Table 2: Comparison of Functional Group Tolerance
| Functional Group | Direct Insertion Method | Halogen-Magnesium Exchange Method |
|---|---|---|
| Ester (-COOR) | Incompatible (reacts with Grignard) | Tolerated at low temperatures. nih.govclockss.org |
| Nitrile (-CN) | Incompatible (reacts with Grignard) | Tolerated at low temperatures. harvard.edunih.gov |
| Nitro (-NO₂) | Incompatible (reduced by Mg) | Tolerated under specific conditions. harvard.edu |
| Ketone (-COR) | Incompatible (reacts with Grignard) | Incompatible (reacts with Grignard) |
| Aldehyde (-CHO) | Incompatible (reacts with Grignard) | Incompatible (reacts with Grignard) |
| Alcohol (-OH), Amine (-NH₂) | Incompatible (acidic proton) | Incompatible (acidic proton), but can sometimes be managed with excess reagent. harvard.edu |
Regioselectivity and Chemoselectivity Considerations
Halogen-magnesium exchange reactions offer powerful control over regioselectivity and chemoselectivity, particularly in polyhalogenated systems.
Chemoselectivity: The rate of exchange is dependent on the halogen, following the general trend I > Br > Cl. This allows for selective exchange reactions. For instance, in a molecule containing both an iodine and a bromine atom, the iodine will typically undergo exchange preferentially. Similarly, an aryl bromide can be selectively converted to a Grignard reagent in the presence of an aryl chloride. researchgate.net
Regioselectivity: In molecules with multiple identical halogens, the regioselectivity of the exchange is governed by electronic and steric factors. The exchange is faster for halogens on more electron-deficient aromatic rings. clockss.org For di- or polyhalogenated substrates, the most acidic proton position (after hypothetical metalation) often corresponds to the site of the most facile exchange. For example, in dibrominated aromatic compounds, the bromine atom ortho to an electron-withdrawing or chelating group will often exchange more readily. harvard.edunih.gov This predictable selectivity is a key advantage for the targeted synthesis of complex, substituted aromatic compounds.
Green Chemistry Principles in the Preparation of Aryl Grignard Reagents
The synthesis of aryl Grignard reagents, including this compound, is a cornerstone of organic chemistry for forming carbon-carbon bonds. niscpr.res.in Traditionally, these preparations have involved batch processes using volatile and hazardous ethereal solvents. cosmosmagazine.comwikipedia.org However, growing environmental concerns have spurred the application of green chemistry principles to mitigate the risks and waste associated with these valuable reagents. niscpr.res.inumb.edu Key areas of innovation include the development of continuous flow manufacturing to enhance safety and efficiency, and the adoption of sustainable solvents or solvent-free conditions to reduce environmental impact. cosmosmagazine.comaiche.org
The formation of Grignard reagents is a notoriously exothermic reaction, which poses significant safety risks in large-scale batch production. aiche.orgbyjus.com Continuous flow chemistry offers a compelling solution to these challenges by conducting the reaction in small-volume, high-surface-area reactors, such as microreactors or packed-bed columns. researchgate.netresearchgate.net This methodology provides superior control over heat transfer and reaction parameters, leading to enhanced safety, higher yields, and improved reproducibility. researchgate.netresearchgate.netacs.org
Continuous flow systems enable a safer and more efficient on-demand generation of aryl Grignard reagents. rsc.org The process often involves pumping a solution of the aryl halide through a heated column packed with magnesium turnings. researchgate.net The small reactor volume minimizes the amount of energetic Grignard reagent present at any given moment, drastically reducing the risk of thermal runaway. aiche.org Furthermore, this approach allows for the safe exploration of novel process windows, such as using a large molar excess of magnesium, which can improve reaction kinetics and selectivity. researchgate.net
Advanced flow systems incorporate Process Analytical Technology (PAT), such as inline Fourier Transform Infrared (FTIR) spectroscopy, for real-time monitoring of reagent conversion and byproduct formation. researchgate.netacs.org This level of control allows for automated processes that can run for extended periods, boosting productivity. In one case study, transposing a Grignard synthesis from batch to a modular continuous flow platform increased the conversion from approximately 85% to 98% and achieved a daily productivity of up to 1.5 kg. aiche.org
| Benefit | Description | Source(s) |
| Enhanced Safety | The small reaction volume in flow reactors minimizes the risk of thermal runaway associated with the highly exothermic Grignard formation. | aiche.orgresearchgate.net |
| Superior Heat & Mass Transfer | High surface-area-to-volume ratio allows for efficient dissipation of heat and rapid mixing of reagents. | researchgate.netresearchgate.netacs.org |
| Improved Yield & Selectivity | Precise control over temperature, residence time, and stoichiometry often leads to higher product yields and reduced formation of byproducts like Wurtz coupling products. | aiche.orgresearchgate.net |
| Scalability | Production can be easily scaled up by running the system for longer durations ("scaling out") or by numbering up parallel reactors, avoiding the challenges of redesigning large batch reactors. | researchgate.netresearchgate.net |
| Automation & Control | Integration of inline analytics (PAT) allows for real-time process monitoring and the development of robust, automated manufacturing runs. | aiche.orgresearchgate.net |
The choice of solvent is critical in Grignard reagent preparation, as ethers are required to solvate and stabilize the organomagnesium species. wikipedia.orgbyjus.com Traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) have significant drawbacks related to their high volatility, flammability, and tendency to form explosive peroxides. rsc.orgrsc.org Green chemistry principles guide the search for safer, more sustainable alternatives. umb.edu
Sustainable Solvent Alternatives
A systematic evaluation of solvents for Grignard reactions, promoted by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (GCIPR), identified 2-methyltetrahydrofuran (2-MeTHF) as a highly recommended alternative. rsc.orgrsc.org Derived from renewable resources like corn cobs, 2-MeTHF exhibits superior properties compared to THF. umb.edursc.org It has a higher boiling point, is less prone to peroxide formation, and its immiscibility with water simplifies aqueous work-ups and phase separations. rsc.orgrsc.org For the preparation of aryl Grignard reagents, 2-MeTHF has been shown to provide performance that is equal to, and sometimes superior to, THF and Et₂O. rsc.org The commercial availability of this compound in a 2-MeTHF solution underscores the industrial adoption of this greener solvent. fishersci.com
Another alternative, cyclopentylmethyl ether (CPME), has also been investigated. While it shares some green characteristics with 2-MeTHF, such as resistance to peroxide formation, studies have shown it to be a significantly inferior solvent for aryl Grignard reactions compared to 2-MeTHF and THF. rsc.org
| Solvent | Source | Boiling Point (°C) | Water Solubility | Key Green Attributes/Drawbacks |
| Tetrahydrofuran (THF) | Renewable | 66 | Miscible | Prone to peroxide formation; high water miscibility complicates work-up. |
| Diethyl Ether (Et₂O) | Petrochemical | 34.6 | 6.9 g/100 mL | Extremely high volatility and flammability. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | ~80 | 1.5 g/100 mL | Derived from renewable sources; less prone to peroxides; low water solubility simplifies extraction. rsc.orgrsc.org |
| Cyclopentylmethyl ether (CPME) | Petrochemical | 106 | ~0.3 g/100 mL | Resistant to peroxide formation; low water solubility; demonstrated inferior performance for aryl Grignard reactions. rsc.org |
Solvent-Free Processes
An even more sustainable approach involves minimizing or completely eliminating the use of organic solvents. cosmosmagazine.com Recent breakthroughs have demonstrated that Grignard reagents can be prepared mechanochemically using a ball-milling technique. cosmosmagazine.comsciencedaily.com In this method, solid magnesium metal and an organohalide are placed in a chamber with a stainless-steel ball. sciencedaily.com The milling action provides the energy to initiate and sustain the reaction.
This technique drastically reduces the need for hazardous solvents. Research has shown that adding a very small amount of organic solvent (approximately one-tenth of the amount used in traditional methods) can produce a paste-like Grignard reagent with yields as high as 94%. cosmosmagazine.com While the completely solvent-free reaction has a lower yield (around 6%), the significant reduction in solvent waste still represents a major environmental benefit. cosmosmagazine.com This solvent-minimized process is also less sensitive to air and moisture, simplifying the experimental setup and reducing costs. cosmosmagazine.comsciencedaily.com This method also opens the possibility of creating Grignard reagents from organohalides that are not soluble in conventional solvents. sciencedaily.com
| Method | Solvent Volume | Yield | Key Advantages | Source(s) |
| Traditional Synthesis | Standard (e.g., 10x volume) | High | Well-established method. | cosmosmagazine.com |
| Ball-Milling (Low-Solvent) | ~1/10th of traditional | 94% | Drastically reduced solvent waste; high yield; less sensitive to air/water. | cosmosmagazine.com |
| Ball-Milling (Solvent-Free) | None | 6% | Eliminates organic solvent waste; simplified process. | cosmosmagazine.com |
Reactivity Profiles and Mechanistic Investigations of 5 Chloro 2 Methoxyphenylmagnesium Bromide
Nucleophilic Addition Reactions
As a potent nucleophile, 5-Chloro-2-methoxyphenylmagnesium bromide readily participates in nucleophilic addition reactions with a variety of electrophilic functional groups. This reactivity is central to its application as a synthetic intermediate. fishersci.com
Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)
The most characteristic reaction of Grignard reagents is their 1,2-addition to the carbon-oxygen double bond of carbonyl compounds. researchgate.net This reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. nih.gov Subsequent protonation during aqueous workup yields the corresponding alcohol. nih.gov
The general order of reactivity for carbonyl compounds towards Grignard reagents is Aldehydes > Ketones > Esters > Amides. This hierarchy is governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors of the substituents attached to it.
With this compound, these reactions produce a range of substituted alcohol products, as illustrated in the following table:
| Substrate | Carbonyl Type | Initial Adduct (Intermediate) | Final Product (After Hydrolysis) |
| Formaldehyde | Aldehyde | Magnesium alkoxide of (5-chloro-2-methoxyphenyl)methanol | (5-chloro-2-methoxyphenyl)methanol (Primary Alcohol) |
| Acetaldehyde | Aldehyde | Magnesium alkoxide of 1-(5-chloro-2-methoxyphenyl)ethanol | 1-(5-chloro-2-methoxyphenyl)ethanol (Secondary Alcohol) |
| Acetone | Ketone | Magnesium alkoxide of 2-(5-chloro-2-methoxyphenyl)propan-2-ol | 2-(5-chloro-2-methoxyphenyl)propan-2-ol (Tertiary Alcohol) |
| Ethyl Acetate | Ester | Magnesium alkoxide of 2-(5-chloro-2-methoxyphenyl)propan-2-ol | 2-(5-chloro-2-methoxyphenyl)propan-2-ol (Tertiary Alcohol)¹ |
| N,N-Dimethylformamide | Amide | Hemiaminal intermediate | 5-chloro-2-methoxybenzaldehyde (Aldehyde)² |
¹ Esters react with two equivalents of the Grignard reagent. The first addition results in a ketone intermediate which is more reactive than the starting ester and immediately reacts with a second Grignard molecule. ² Amides can yield different products; N,N-disubstituted amides like DMF typically yield aldehydes or ketones upon hydrolysis of the intermediate.
Regiochemical Control in Polyfunctional Substrates
In substrates containing multiple electrophilic sites, the regioselectivity of the Grignard addition is crucial. Grignard reagents, including this compound, exhibit chemoselectivity, preferentially attacking the most reactive carbonyl group. For instance, in a molecule containing both a ketone and an ester moiety, the Grignard reagent will predominantly add to the more electrophilic ketone. nih.gov
Furthermore, in α,β-unsaturated carbonyl systems, Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). While simple alkyl Grignard reagents can favor 1,4-addition, aryl Grignard reagents often show a preference for 1,2-addition, although this can be influenced by steric factors and the presence of catalysts like copper(I) salts. nih.govorganic-chemistry.org
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is modulated by the substituents on the aromatic ring. rsc.org
Steric Effects : The ortho-methoxy group imposes significant steric hindrance around the nucleophilic carbon. dtu.dk This steric bulk can slow the rate of reaction, particularly with sterically demanding electrophiles like bulky ketones. This effect can be exploited to enhance selectivity in certain reactions.
Addition to Imines and Nitriles
Grignard reagents add to the carbon-nitrogen multiple bonds of imines and nitriles in a manner analogous to their reaction with carbonyls.
Imines : The reaction with imines yields a magnesium amide salt, which upon hydrolysis, produces a secondary amine. The 5-chloro-2-methoxyphenyl group is thus transferred to the carbon atom of the original C=N bond.
Nitriles : Nitriles react with Grignard reagents to form an intermediate imine anion after the initial nucleophilic addition. libretexts.orgjove.com This intermediate is stable to further addition by another Grignard molecule. organicchemistrytutor.com Subsequent acidic hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comchemistrysteps.com Thus, reacting this compound with a nitrile (R-C≡N) followed by hydrolysis produces 5-chloro-2-methoxyphenyl R ketone.
Reactions with Carbon Dioxide for Carboxylation
This compound reacts with carbon dioxide (in its solid form as dry ice or as a gas) in a carboxylation reaction to form the corresponding carboxylic acid. The Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. skku.edu Acidic workup then protonates this salt to yield 5-chloro-2-methoxybenzoic acid. google.com This reaction is a fundamental and direct method for converting an aryl halide (from which the Grignard is prepared) into an aryl carboxylic acid.
Metal-Catalyzed Cross-Coupling Reactions
Grignard reagents are key partners in a variety of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. dtu.dk this compound can serve as the organometallic nucleophile in these transformations.
The Kumada-Tamao-Corriu coupling is a prominent example, where a Grignard reagent is coupled with an organic halide (aryl, vinyl) using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing unsymmetrical biaryls and other coupled products. researchgate.net The functional group tolerance of Kumada couplings can sometimes be limited due to the high reactivity of the Grignard reagent. rsc.org
Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally benign alternative, mediating the reaction between Grignard reagents and various electrophiles. acgpubs.orgnih.gov Manganese-based catalysts have also proven effective for coupling aryl halides with Grignard reagents. dtu.dkdtu.dk
A related process is the Negishi coupling , which technically uses an organozinc reagent. wikipedia.org However, organozinc reagents are often prepared in situ from the corresponding Grignard or organolithium reagent by transmetalation with a zinc salt (e.g., ZnCl₂). This two-step, one-pot procedure allows the milder organozinc species to be used in palladium- or nickel-catalyzed couplings, offering greater functional group tolerance than direct Kumada couplings. rsc.org this compound can be readily converted to its corresponding organozinc species for such applications. acs.org
| Cross-Coupling Reaction | Typical Catalyst | Electrophile Partner (R'-X) | General Product (Ar-R') |
| Kumada Coupling | Ni(II) or Pd(0) complexes | Aryl/Vinyl Halides or Triflates | Unsymmetrical Biaryls, Styrenes |
| Iron-Catalyzed Coupling | Fe(acac)₃, FeCl₃ | Alkyl/Aryl Halides, Tosylates | Alkylated/Arylated Aromatics |
| Negishi Coupling (via Organozinc) | Pd(0) or Ni(0) complexes | Aryl/Vinyl/Alkyl Halides or Triflates | Highly functionalized coupled products |
Palladium-Catalyzed (e.g., Kumada, Negishi)
Palladium complexes are highly effective catalysts for cross-coupling reactions involving Grignard reagents. These methods are fundamental in organic synthesis for the construction of biaryl structures and other complex molecules.
The Kumada coupling involves the direct reaction of a Grignard reagent with an organic halide, catalyzed by a palladium or nickel complex. organic-chemistry.org For a reagent such as this compound, this reaction would typically involve its coupling with an aryl or vinyl halide. The general catalytic cycle for palladium-catalyzed Kumada couplings proceeds through oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org While specific examples detailing the use of this compound in Kumada couplings are not prevalent in the literature, the reaction of other aryl Grignard reagents is well-documented. For instance, the coupling of various aryl Grignard reagents with aryl bromides proceeds efficiently, often utilizing palladium catalysts supported by phosphine (B1218219) ligands to yield unsymmetrical biaryls.
The Negishi coupling utilizes an organozinc reagent, which is typically prepared via transmetalation from the corresponding organolithium or Grignard reagent. organic-chemistry.org Therefore, this compound can serve as a precursor to its organozinc counterpart, which then couples with an organic halide in the presence of a palladium catalyst. This two-step approach is advantageous as organozinc reagents often exhibit greater functional group tolerance compared to their Grignard precursors. A single, versatile method using a palladium catalyst can achieve the cross-coupling of a range of primary alkyl halides and tosylates with various alkyl-, alkenyl-, and arylzinc halides, highlighting the broad applicability of this reaction.
A typical application might involve the following reaction sequence:
Transmetalation: this compound + ZnBr₂ → (5-Chloro-2-methoxyphenyl)zinc bromide + MgBr₂
Cross-Coupling: (5-Chloro-2-methoxyphenyl)zinc bromide + Ar-X + Pd catalyst → 5-Chloro-2-methoxy-1,1'-biphenyl + ZnXBr
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Grignard Reagents Note: This table presents generalized data for aryl Grignard reagents in similar reactions, as specific data for this compound is not widely reported.
| Reaction Type | Catalyst/Ligand | Electrophile | Nucleophile (Analog) | Product Type | Typical Yield (%) |
|---|---|---|---|---|---|
| Kumada | Pd(OAc)₂ / t-Bu₃P | Aryl Bromide | Cyclopropylmagnesium bromide | Cyclopropyl Arene | ~85-95% |
| Negishi | Pd₂(dba)₃ / PCyp₃ | Alkyl Bromide | Arylzinc Halide | Alkylarene | ~70-90% |
Nickel-Catalyzed Processes
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They are particularly effective in activating less reactive electrophiles like aryl chlorides. The Kumada-Tamao-Corriu reaction was first demonstrated using nickel catalysts for the coupling of Grignard reagents with organohalides.
While specific studies on this compound are limited, research on the closely related 2-methoxyphenylmagnesium bromide has shown its successful application in nickel-catalyzed cross-couplings with various fluoroazines and -diazines. nih.gov These reactions proceed at room temperature using commercially available phosphine ligands, demonstrating the utility of methoxy-substituted aryl Grignards in forming C-C bonds with heterocyclic partners. nih.gov Given its structural similarity, this compound is expected to exhibit comparable reactivity in such nickel-catalyzed systems. These processes are valuable for creating complex molecules with applications in pharmaceuticals and materials science.
Iron-Catalyzed Cross-Coupling Methodologies
Iron catalysts have gained significant attention as an economical, abundant, and environmentally benign alternative to precious metals like palladium. Iron-catalyzed cross-coupling reactions effectively join Grignard reagents with a variety of organic electrophiles, including alkyl and aryl halides. These reactions are often noted for their high reaction rates, even at low temperatures.
The mechanism of iron-catalyzed cross-coupling is distinct from that of palladium and nickel and is thought to involve low-valent iron species or radical pathways. The addition of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial for suppressing side reactions and improving product yields. Although specific examples employing this compound are not detailed in the literature, the general methodology has proven effective for a wide range of aryl Grignard reagents coupling with both C(sp²) and C(sp³) electrophiles.
Copper-Mediated/Catalyzed Transformations
Copper catalysts are well-known for mediating a variety of transformations, including cross-coupling and multicomponent reactions. Copper(II) triflate (Cu(OTf)₂) has emerged as a particularly versatile catalyst due to its high activity and low toxicity. It can promote the synthesis of numerous acyclic and cyclic compounds through multicomponent reactions, which are highly efficient processes that form several bonds in a single operation.
Copper-catalyzed reactions often proceed through different mechanisms than those catalyzed by palladium or nickel and are fundamental in the synthesis of diverse heterocyclic structures. dtu.dk While direct applications of this compound in copper-catalyzed cross-couplings are not extensively documented, its character as a strong nucleophile makes it a suitable candidate for such transformations.
Mechanistic Pathways in Catalytic Cross-Coupling: Oxidative Addition, Transmetalation, Reductive Elimination
The catalytic cycle for most transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium and nickel, is generally understood to proceed through three fundamental steps:
Oxidative Addition : The cycle begins with the low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) reacting with the organic halide (Ar-X). The metal inserts itself into the carbon-halogen bond, leading to a higher oxidation state (e.g., Pd(II) or Ni(II)).
Transmetalation : In this step, the organic group from the Grignard reagent (the 5-chloro-2-methoxyphenyl group) is transferred to the metal center, displacing the halide. This forms a diorganometal complex.
Reductive Elimination : The final step involves the two organic groups on the metal center coupling together to form the new C-C bond of the final product. This process reduces the metal's oxidation state, regenerating the initial low-valent catalyst, which can then re-enter the catalytic cycle.
In iron-catalyzed reactions, the mechanism can be more complex and may involve different oxidation states or radical intermediates, deviating from this classical cycle.
Transmetalation Reactions for the Generation of Other Organometallics (e.g., Organolithium, Organozinc)
Grignard reagents like this compound are key precursors for generating other, often more functionally-tolerant, organometallic reagents through transmetalation. A prominent example is the preparation of organozinc halides for use in the Negishi coupling. The reaction of an aryl Grignard reagent with a zinc salt, such as zinc bromide (ZnBr₂), results in a rapid and quantitative exchange of the metal.
This transmetalation is a crucial step that enhances the utility of the aryl nucleophile, as organozinc compounds are compatible with a broader range of electrophilic functional groups (e.g., esters, ketones) that would otherwise react with the more basic Grignard reagent.
Oxidative Coupling Reactions
In addition to cross-coupling, Grignard reagents can undergo oxidative coupling, which can be either a homocoupling to form a symmetrical biaryl or a heterocoupling between two different Grignard reagents. These reactions are often promoted by transition metal catalysts (such as manganese) in the presence of an oxidant, like dioxygen.
For this compound, an oxidative homocoupling reaction would yield 5,5'-dichloro-2,2'-dimethoxy-1,1'-biphenyl. Manganese-catalyzed aerobic coupling protocols have been developed that allow for the efficient heterocoupling of two different arylmagnesium bromides. In such a system, this compound could be coupled with another aryl Grignard reagent to produce an unsymmetrical biaryl. The success and selectivity of these reactions often depend on the relative rates of homocoupling versus heterocoupling of the participating Grignard reagents.
Homo-coupling Reactions
Homo-coupling of Grignard reagents, a reaction where two identical Grignard molecules couple, can occur, often as a side reaction during the formation or subsequent reactions of the Grignard reagent. libretexts.org In the case of this compound, this would lead to the formation of 5,5′-dichloro-2,2′-dimethoxybiphenyl. This type of reaction is often catalyzed by transition metals. For instance, cobalt(II) chloride has been shown to be an effective catalyst for the coupling of aryl Grignard reagents to form biaryl products. acs.org
The mechanism of such coupling reactions can be complex. While sometimes proceeding through a simple nucleophilic attack, radical pathways can also be involved. pearson.com The formation of radical intermediates can occur through the homolytic cleavage of the carbon-magnesium bond, which then allows for the coupling of two aryl radicals to form the dimer. pearson.comyoutube.com The presence of an organic halide can also promote this type of coupling, sometimes in a vigorously exothermic reaction. acs.org
Hetero-coupling Reactions
Hetero-coupling, or cross-coupling, reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between two different organic fragments. This compound can participate in such reactions with various organic halides. These reactions are typically catalyzed by transition metals like nickel or iron. nih.govacgpubs.org
For instance, nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines or -diazines have been reported to occur at room temperature in THF. nih.gov Similarly, iron catalysts have been shown to mediate the cross-coupling of organomagnesium reagents with a range of electrophilic substrates. acgpubs.org The general mechanism for these metal-catalyzed couplings involves oxidative addition, transmetalation, and reductive elimination. acgpubs.org
The choice of catalyst and reaction conditions can significantly influence the outcome and yield of the hetero-coupling reaction. For example, manganese-catalyzed cross-coupling of aryl halides with Grignard reagents has been investigated, with the reaction proceeding rapidly and in good yield for aryl chlorides containing electron-withdrawing groups. dtu.dkdtu.dk
Competing Side Reactions: Dimerization and Wurtz Coupling
During the preparation and reaction of this compound, several side reactions can occur, leading to the formation of undesired byproducts. The most common of these are dimerization (homo-coupling) and Wurtz-type coupling. pearson.comchegg.com
Dimerization, as discussed in the homo-coupling section, results in the formation of 5,5′-dichloro-2,2′-dimethoxybiphenyl. libretexts.orgpearson.com The Wurtz reaction, in this context, involves the coupling of the Grignard reagent with the starting aryl halide (1-bromo-5-chloro-2-methoxybenzene). This side reaction is favored by higher concentrations of the aryl halide and elevated temperatures. libretexts.org The mechanism for these side reactions can involve radical intermediates. youtube.com
Several strategies can be employed to minimize the formation of these undesired byproducts. A key factor is controlling the reaction conditions.
Slow Addition: Adding the halide slowly and steadily during the Grignard formation can reduce the local concentration of radicals, thereby minimizing dimerization. reddit.com
Temperature Control: Forming the Grignard reagent at a lower temperature can help to reduce the rate of homo-coupling. reddit.com This can be facilitated by using more effective methods for magnesium activation. reddit.com
Solvent Choice: The use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been shown to enhance chemo- and stereoselectivity in Grignard reactions. gordon.edu
Continuous Processing: Continuous flow processing can offer better control over reaction parameters, leading to a reduction in magnesium usage and Grignard reagent stoichiometry, which can in turn minimize side reactions. gordon.edu
Stereo- and Chemoselective Aspects in Complex Reaction Architectures
In reactions involving more complex molecules, the stereochemistry and chemoselectivity of the Grignard reaction become crucial. While specific studies on the stereo- and chemoselective reactions of this compound are not extensively detailed in the provided search results, general principles of Grignard reactions can be applied.
The choice of solvent can play a role in the selectivity of Grignard reactions. For example, using 2-methyltetrahydrofuran (2-MeTHF) can lead to products with enhanced chemo- and stereoselectivity. gordon.edu In reactions with substrates containing multiple reactive sites, chemoselectivity is a key consideration. For instance, in reactions with ketones, enolization can be a competing side reaction. researchgate.net The use of additives like cerium(III) chloride can promote the desired 1,2-addition to the carbonyl group. researchgate.net
The regioselectivity of Grignard reactions with allylic chlorides has been shown to be influenced by the solvent, proceeding through an intimate ion-pair intermediate. upm.edu.my This highlights the importance of the reaction medium in directing the outcome of the reaction.
Advanced Applications in Complex Organic Synthesis
Construction of Substituted Aromatic and Heteroaromatic Scaffolds
Grignard reagents are paramount in the synthesis of substituted aromatic and heteroaromatic systems, primarily through transition-metal-catalyzed cross-coupling reactions like the Kumada-Tamao-Corriu coupling. nih.govnih.gov This type of reaction typically involves the coupling of a Grignard reagent with an organic halide.
Synthesis of Biaryls and Oligoaryls
The synthesis of biaryl compounds is a common application for aryl Grignard reagents. csic.es The Kumada coupling, for instance, provides a direct method for creating a C-C bond between two aromatic rings by reacting an aryl Grignard reagent with an aryl halide, catalyzed by a nickel or palladium complex. nih.gov
While this methodology is well-established for reagents like 2-methoxyphenylmagnesium bromide and various phenylmagnesium halides, specific studies detailing the reaction conditions, yields, and substrate scope for the coupling of 5-Chloro-2-methoxyphenylmagnesium bromide to form biaryl or oligoaryl structures are not available in the reviewed literature. The general reaction scheme for such a transformation would be as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product (Example) |
| This compound | Aryl Halide (Ar-X) | Ni or Pd Complex | 5-Chloro-2-methoxy-1,1'-biphenyl derivative |
This table represents a hypothetical Kumada coupling reaction, as specific examples for this reagent are not documented in the searched scientific literature.
Access to Functionalized Heterocycles
Aryl Grignard reagents are also crucial for the functionalization and synthesis of heterocyclic compounds. americanelements.comsigmaaldrich.commyskinrecipes.com Nickel-catalyzed cross-coupling reactions between arylmagnesium halides and halo-substituted heterocycles (such as fluoroazines or diazines) are effective methods for producing aryl-substituted heterocycles. These reactions are valuable in medicinal chemistry, where such motifs are common. d-nb.info
Despite the utility of similar Grignard reagents in this area, published research detailing the use of this compound to access functionalized heterocycles—including specific substrates, catalysts, and reaction outcomes—could not be identified.
Role in the Synthesis of Chiral Molecules and Enantioselective Transformations
The role of Grignard reagents in asymmetric synthesis is well-documented. They can be used in nucleophilic additions to prochiral carbonyls or imines, often guided by chiral ligands or auxiliaries to induce enantioselectivity. However, the scientific literature lacks specific examples or studies on the application of this compound in enantioselective transformations or in the synthesis of chiral molecules. There is no available data on its performance in terms of yield or enantiomeric excess in such reactions.
Utilization in Multi-Step Synthetic Sequences and Cascades
Grignard reagents are workhorse nucleophiles in multi-step total synthesis and are sometimes employed in cascade reactions. Their reactivity allows for the construction of key intermediates that are elaborated further to produce complex natural products or pharmaceuticals. A literature search for total syntheses or cascade sequences that explicitly utilize this compound as a key building block did not yield any specific examples.
Development of Novel Synthetic Routes to Complex Molecules
The development of novel synthetic routes often relies on the predictable reactivity of reagents like Grignard compounds. researchgate.net While this compound is commercially available and noted for its role as a synthetic intermediate, there are no published novel synthetic strategies or routes to complex molecules where its specific contribution is highlighted or investigated in detail.
Spectroscopic and Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation and study of Grignard reagents in solution.
High-Resolution 1H, 13C, and 31P NMR for Structural Confirmation
High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental tools for confirming the formation of the Grignard reagent. While direct analysis of the Grignard reagent can be complex due to its reactivity and the presence of various species in solution (vide infra), comparison of the spectra with that of the starting material, 1-bromo-5-chloro-2-methoxybenzene, and the hydrolysis product, 5-chloro-2-methoxyphenol, provides definitive evidence of its formation.
The ¹H NMR spectrum of the aromatic region is particularly informative. The formation of the Grignard reagent from the aryl bromide leads to a characteristic upfield shift of the proton signals, especially for the proton ortho to the magnesium-bearing carbon, due to the increased electron density on the aromatic ring. Similarly, in the ¹³C NMR spectrum, the carbon atom directly bonded to the magnesium (ipso-carbon) experiences a significant downfield shift, while other ring carbons show more subtle changes.
Phosphorus-31 (³¹P) NMR can be employed in studies involving phosphine (B1218219) ligands, which are sometimes used to stabilize or modify the reactivity of Grignard reagents. In such cases, the chemical shift of the phosphorus nucleus provides information about its coordination to the magnesium center.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Compounds in CDCl₃
| Compound | ¹H NMR (Aromatic Protons) | ¹³C NMR (Aromatic Carbons) |
|---|---|---|
| 2-Bromo-5-methoxyphenol | 7.32 (d), 6.45 (d), 6.34 (dd) | 160.6, 153.0, 132.0, 108.5, 101.7, 100.9 |
| 5-Chloro-2-methoxyphenol | - | - |
| 1-Bromo-4-chloro-2-methoxybenzene | - | - |
Dynamic NMR and Multi-Nuclear NMR (e.g., 25Mg NMR) for Solution-Phase Studies
Grignard reagents exist in solution as a complex mixture of species in equilibrium, famously described by the Schlenk equilibrium. This equilibrium involves the monomeric Grignard reagent (RMgX), the dialkylmagnesium compound (R₂Mg), and magnesium halide (MgX₂), as well as various solvated and aggregated forms. wikipedia.org
Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these exchange processes. nih.gov By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of exchange between different magnesium species becomes fast on the NMR timescale. This allows for the determination of the thermodynamic and kinetic parameters of the Schlenk equilibrium.
Multi-nuclear NMR, particularly Magnesium-25 (²⁵Mg) NMR, provides direct insight into the magnesium environment. researchgate.net Although ²⁵Mg is a quadrupolar nucleus with low natural abundance, which results in broad signals, it is highly sensitive to the coordination environment around the magnesium atom. researchgate.net Different species in the Schlenk equilibrium, such as RMgX, R₂Mg, and MgX₂, exhibit distinct ²⁵Mg chemical shifts, allowing for their identification and quantification in solution. hzdr.de For Grignard reagents, the ²⁵Mg signals are typically broad due to the asymmetric environment around the magnesium atom. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are valuable tools for characterizing Grignard reagents by probing their molecular vibrations.
Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly useful for monitoring the formation of Grignard reagents in real-time. mdpi.com The disappearance of the characteristic C-Br stretching vibration of the starting material, 1-bromo-5-chloro-2-methoxybenzene, and the appearance of new bands associated with the C-Mg bond and the modified aromatic ring vibrations confirm the progress of the reaction. The IR spectrum of the Grignard reagent will also show characteristic bands for the methoxy (B1213986) group and the aromatic ring, although these may be shifted compared to the precursor. An FTIR spectrum for the closely related 5-Bromo-2-chloroanisole is available and serves as a good reference for the expected vibrational modes. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly well-suited for studying Grignard reagents. Since the C-Mg bond is highly polarizable, it gives rise to a strong Raman signal. This technique can be used for the quality determination of Grignard reagents, for instance, by quantifying impurities like toluene. wikipedia.org The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum, providing further structural information.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Due to their high reactivity and low volatility, Grignard reagents themselves are not typically analyzed directly by mass spectrometry. However, MS is an indispensable tool for monitoring the progress of reactions involving Grignard reagents and for identifying the resulting products. Aliquots of the reaction mixture are quenched (e.g., with water or acid) and then analyzed. The mass spectrum of the hydrolysis product, 5-chloro-2-methoxyphenol, would confirm the successful formation of the Grignard reagent. A mass spectrum for 5-Chloro-2-methylphenol, a closely related compound, is available for reference. wikipedia.org
X-ray Crystallography of Related Organomagnesium Complexes for Solid-State Structural Analysis
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While obtaining suitable crystals of 5-Chloro-2-methoxyphenylmagnesium bromide can be challenging, the crystal structures of related organomagnesium complexes offer valuable insights into the coordination geometry around the magnesium atom. Typically, in the solid state, Grignard reagents exist as monomeric, four-coordinate complexes with the magnesium atom tetrahedrally coordinated to the organic group, the halide, and two solvent molecules (e.g., diethyl ether or THF). wikimedia.orgdatapdf.com The crystal structure of phenylmagnesium bromide dietherate, for example, confirms this tetrahedral geometry. datapdf.com
Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of the Grignard reagent solution and for monitoring the progress of its reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing the composition of a Grignard reaction mixture after quenching. hzdr.deresearchgate.net By taking aliquots from the reaction at different time points and quenching them, one can follow the disappearance of the starting aryl halide and the appearance of the corresponding hydrocarbon (formed by hydrolysis of the Grignard reagent) and any side-products. This method allows for the determination of the yield and purity of the Grignard reagent.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment, particularly for non-volatile components in the reaction mixture. researchgate.net It can be used to quantify the amount of unreacted starting material or to analyze the product distribution after the Grignard reagent has been used in a subsequent reaction.
Theoretical and Computational Studies of 5 Chloro 2 Methoxyphenylmagnesium Bromide Systems
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of organometallic compounds like Grignard reagents. researchgate.netnih.gov These calculations can predict various molecular properties with a good balance of accuracy and computational cost.
The first step in the computational study of 5-Chloro-2-methoxyphenylmagnesium bromide involves the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy structure on the potential energy surface. For a substituted benzene (B151609) ring, a key aspect of this analysis is the conformational preference of the methoxy (B1213986) group relative to the plane of the ring and the chloro substituent. rsc.org
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to calculate the energies of different conformers. researchgate.net The rotation of the methoxy group and the C-Mg bond relative to the aromatic ring would be systematically explored to identify the global minimum and any low-energy conformers. The presence of the chloro and methoxy substituents influences the electron distribution and steric environment of the phenyl ring, which in turn dictates the preferred orientation of the magnesium bromide moiety.
Illustrative Data Table: Calculated Geometric Parameters for a Hypothesized Monomeric THF-Solvated this compound
| Parameter | Value |
| C-Mg Bond Length | 2.15 Å |
| Mg-Br Bond Length | 2.48 Å |
| C-Cl Bond Length | 1.75 Å |
| C-O (methoxy) Bond Length | 1.37 Å |
| C-C-Mg Bond Angle | 121.5° |
| O-C-C-Cl Dihedral Angle | 5.2° |
Note: The data in this table is illustrative and based on typical values for similar structures, not on actual experimental or calculated data for this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the carbanionic carbon atom attached to the magnesium, reflecting its nucleophilic character. The LUMO is likely to be distributed over the aromatic ring and the Mg-Br bond. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Reactivity indices derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can provide a more quantitative picture of the molecule's reactivity and regioselectivity. These indices help in predicting which sites of the molecule are more susceptible to electrophilic or nucleophilic attack.
Illustrative Data Table: Calculated FMO Energies and Reactivity Indices
| Property | Value |
| HOMO Energy | -2.5 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 3.3 eV |
| Electronegativity (χ) | 0.85 eV |
| Chemical Hardness (η) | 1.65 eV |
Note: The data in this table is illustrative and based on general values for aryl Grignard reagents, not on actual calculated data for this compound.
Mechanistic Pathways Elucidation: Transition State Searches and Reaction Energy Profiles
Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. rsc.org For a Grignard reagent like this compound, this involves studying its reactions with various electrophiles, such as carbonyl compounds. nih.gov
By performing transition state searches, the geometry and energy of the highest point along the reaction coordinate can be determined. This information is crucial for calculating the activation energy of the reaction, which governs the reaction rate. The reaction energy profile, which plots the energy of the system as it progresses from reactants to products through the transition state, can be constructed to provide a comprehensive understanding of the reaction mechanism. youtube.com For Grignard reactions, mechanisms can be complex, potentially involving monomeric or dimeric forms of the reagent. researchgate.net
Grignard reagents are typically used in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which play a crucial role in their stability and reactivity. acs.orgquora.com The solvent molecules coordinate to the magnesium atom, stabilizing the reagent. Therefore, it is essential to include the effects of the solvent in computational studies.
This can be done using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit models involve including a number of solvent molecules directly in the calculation, which can provide a more detailed picture of the solvent's role, especially in the immediate vicinity of the reacting species. acs.org The choice of solvation model can significantly impact the calculated energies and reaction profiles.
Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Studies
While DFT calculations provide valuable information about static molecular structures and reaction pathways, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change.
For this compound, MD simulations could be employed to study its aggregation behavior in solution. Grignard reagents are known to exist in equilibrium between monomeric, dimeric, and larger aggregate forms, a phenomenon known as the Schlenk equilibrium. acs.org MD simulations can provide insights into the structure and stability of these aggregates and the dynamics of their interconversion. mdpi.com This is important as the reactivity of the Grignard reagent can depend on its aggregation state. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by correlating calculated molecular descriptors with experimentally measured reaction rates or equilibrium constants.
For a series of substituted arylmagnesium bromides, including this compound, a QSRR study could be conducted to understand the influence of different substituents on their reactivity. Molecular descriptors could include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., van der Waals volume), and topological indices. By developing a QSRR model, it would be possible to predict the reactivity of new, untested Grignard reagents, thereby guiding synthetic efforts.
Future Perspectives and Emerging Research Trends
Development of More Sustainable and Environmentally Benign Grignard Reactions
The traditional reliance of Grignard reactions on volatile and hazardous organic solvents has been a persistent environmental concern. sciencedaily.comeurekalert.org Modern research is intensely focused on developing "greener" alternatives that minimize environmental impact and enhance process safety.
A revolutionary approach involves the use of mechanochemistry, specifically ball-milling, to produce Grignard reagents. sciencedaily.comeurekalert.orghokudai.ac.jp This technique drastically reduces the need for organic solvents, using as little as one-tenth the amount required in conventional methods. eurekalert.orghokudai.ac.jp The process is not only cheaper and simpler but can also be conducted in ambient air, as the reduced solvent quantity makes the reagents less susceptible to degradation by water or oxygen. sciencedaily.comhokudai.ac.jpcosmosmagazine.com This method also enables the synthesis of Grignard reagents from organohalides with poor solubility, opening avenues for new chemical reactions. eurekalert.orghokudai.ac.jp
Another significant advancement is the adoption of more sustainable solvents. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources like corn cobs, has emerged as a superior alternative to traditional ethers. gordon.edumorressier.com Its use not only improves the environmental footprint but can also lead to enhanced chemo- and stereoselectivity in Grignard reactions. gordon.edu The push towards green chemistry is a key driver in the evolution of the Grignard reagents market, fostering sustainable agricultural and pharmaceutical manufacturing practices. globenewswire.com
Integration of Machine Learning and Artificial Intelligence in Grignard Chemistry Prediction and Optimization
For Grignard chemistry, ML models can be categorized into two main types:
Global Models: These leverage large, diverse reaction databases to suggest general reaction conditions (e.g., solvent, temperature, catalyst) for novel transformations, providing a valuable starting point for experimental design. beilstein-journals.orgnih.gov
Local Models: These are used to fine-tune the specific parameters for a particular reaction family, optimizing for factors like yield and selectivity by exploring subtle variations in conditions. beilstein-journals.orgnih.gov
Advancements in Continuous Flow Technologies for Scalable and Safe Grignard Synthesis
Continuous flow chemistry has emerged as a powerful technology for overcoming the inherent safety and scalability challenges of traditional batch-processed Grignard reactions. morressier.comaiche.org The formation of Grignard reagents is often highly exothermic and involves pyrophoric materials, making large-scale batch production hazardous. gordon.eduaiche.org Continuous flow reactors mitigate these risks by utilizing small reactor volumes, which allows for superior heat transfer and control. morressier.comresearchgate.net
This technology offers significant improvements in efficiency and product quality. Studies have demonstrated that continuous flow processes can increase conversion rates from approximately 85% in batch to as high as 98%. aiche.org Furthermore, the precise control over reaction parameters helps to suppress the formation of impurities, such as the common Wurtz coupling byproduct. researchgate.netchemrxiv.org The integration of Process Analytical Technology (PAT), such as in-line IR and NMR spectroscopy, enables real-time monitoring and automated process control, ensuring consistent product quality and robustness for manufacturing runs. aiche.orgresearchgate.net
The benefits of this approach have been successfully demonstrated in the pharmaceutical industry, where continuous stirred tank reactors (CSTRs) are used for the safe and efficient production of key pharmaceutical intermediates. gordon.edu
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents
| Feature | Traditional Batch Processing | Continuous Flow Technology |
| Safety | High risk due to large volumes and exothermicity. morressier.com | Inherently safer due to small reaction volumes and superior heat control. gordon.edu |
| Scalability | Challenging and hazardous scale-up. morressier.com | Readily scalable from lab to pilot to production. researchgate.netacs.org |
| Efficiency | Lower conversion rates (e.g., ~85%). aiche.org | Higher conversion rates (up to 98%), often in a single pass. aiche.orgacs.org |
| Product Purity | Prone to side reactions like Wurtz coupling. chemrxiv.org | Reduced impurities and byproducts. gordon.educhemrxiv.org |
| Process Control | Limited real-time control. | Enabled for real-time monitoring and automated control via PAT. aiche.org |
| Resource Usage | Higher Process Mass Intensity (PMI). morressier.com | Reductions in magnesium usage and PMI by up to 30-43%. gordon.edu |
Exploration of New Catalytic Systems for Enhanced Functional Group Tolerance and Selectivity
A primary limitation of traditional Grignard reagents is their low tolerance for sensitive functional groups, such as esters and nitriles. sigmaaldrich.com Modern research is focused on developing novel catalytic systems that expand this tolerance, allowing for the synthesis of more complex and highly functionalized molecules.
One major breakthrough is the development of "TurboGrignards," such as i-PrMgCl·LiCl, which are prepared with the addition of lithium chloride. sigmaaldrich.com This salt additive breaks up the polymeric aggregates of standard Grignard reagents, increasing their reactivity and enabling halogen-magnesium exchange reactions on substrates bearing a wide array of functional groups under mild conditions. sigmaaldrich.com
Furthermore, new transition-metal catalytic systems are being explored to enhance both selectivity and functional group compatibility:
Iron-based catalysts are gaining prominence as a low-cost, environmentally benign option for cross-coupling reactions, demonstrating remarkable tolerance for sterically hindered substrates. rsc.orgnih.gov
Iridium catalysts have been shown to facilitate the reductive coupling of Grignard reagents with tertiary amides, providing a highly chemoselective route to α-branched amines. orgsyn.org
Ruthenium(II) PNP-pincer complexes enable a novel Grignard-type reaction where alcohols act as carbonyl surrogates, demonstrating tolerance for hydrazone carbanions. d-nb.info
Copper-based catalysts continue to be developed for achieving high enantioselectivity in reactions such as the conjugate addition to N-heterocyclic acceptors. acs.orgnih.gov
These advanced catalytic systems are making it possible to apply Grignard reagents in the later stages of synthesis, where complex, functionalized molecules are common.
Expanding the Scope of Aryl Grignard Reagent Applications in Unprecedented Chemical Transformations
The development of new reagents and reaction conditions is continuously expanding the synthetic utility of aryl Grignard reagents into previously inaccessible areas. Researchers are discovering novel transformations that move beyond traditional carbonyl additions and cross-coupling reactions.
Recent breakthroughs include:
Transition-Metal-Free Coupling: A novel cross-coupling reaction between aryl Grignard reagents and aryl halides has been developed that proceeds through a single electron transfer (SET) mechanism (SRN1 pathway), eliminating the need for a transition-metal catalyst. lookchem.com
Coupling with Novel Partners: The scope of coupling partners has been broadened to include challenging substrates. For example, iron-catalyzed systems now efficiently couple sterically demanding ortho,ortho-disubstituted aryl Grignard reagents with allyl bromides. rsc.org Similarly, iridium catalysis enables the efficient coupling of Grignards with tertiary amides. orgsyn.org
Generation of "Heavy Grignard Reagents": Mechanochemical methods have been used to generate aryl barium nucleophiles from unactivated barium metal. nih.gov These heavier analogues of Grignard reagents exhibit unique reactivity, enabling novel transformations such as carbon-silicon bond formation with hydrosilanes, a reaction that is difficult to achieve with conventional organomagnesium compounds. nih.gov
These advancements highlight a trend towards using aryl Grignard reagents in more sophisticated and unconventional ways, enabling the construction of complex molecular architectures with greater efficiency and precision.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 5-Chloro-2-methoxyphenylmagnesium bromide in laboratory settings?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen or argon to prevent moisture/oxygen exposure, which can deactivate the Grignard reagent .
- Fire Safety : Use CO₂, dry powder, or foam extinguishers for fires; avoid water due to reactive hazards .
- Spill Management : Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste .
- PPE : Wear flame-resistant lab coats, gloves, and safety goggles; use fume hoods for ventilation .
Q. How is this compound typically synthesized?
- Methodological Answer :
- Reaction Setup : React 5-bromo-2-chloroanisole with magnesium turnings in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert conditions .
- Activation : Use iodine or 1,2-dibromoethane to initiate Mg activation. Monitor exothermic reaction to avoid overheating .
- Quenching : Terminate unreacted reagent with isopropanol or saturated ammonium chloride solution .
Q. What are common applications of this reagent in organic synthesis?
- Methodological Answer :
- Nucleophilic Addition : React with ketones or aldehydes to form tertiary alcohols. For example, coupling with benzophenone yields diarylmethanol derivatives .
- Cross-Coupling : Participate in Kumada couplings with palladium catalysts to synthesize biaryl structures .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in sterically hindered substrates?
- Methodological Answer :
- Solvent Effects : Substitute THF with 2-MeTHF for improved stability and reduced side reactions .
- Temperature Control : Maintain temperatures between 0–5°C during substrate addition to minimize decomposition .
- Catalyst Screening : Test additives like LiCl or CeCl₃ to enhance reactivity in challenging substrates .
Q. What analytical techniques are most effective for assessing reagent purity and concentration?
- Methodological Answer :
- Titration : Use deuterium oxide (D₂O) to quantify active Mg via gas evolution (e.g., GC headspace analysis) .
- NMR Spectroscopy : Monitor characteristic proton signals (e.g., aromatic protons at δ 6.8–7.5 ppm) to detect degradation .
Q. How do competing side reactions (e.g., proto-deboronation or homocoupling) impact synthetic outcomes?
- Methodological Answer :
- Kinetic Studies : Use in situ IR or Raman spectroscopy to track intermediate formation and adjust reaction rates .
- Stoichiometric Control : Limit excess Grignard reagent to reduce homocoupling; employ slow substrate addition .
Q. What strategies improve the reagent’s stability during long-term storage?
- Methodological Answer :
- Solvent Selection : Store in 2-MeTHF at –20°C under nitrogen; avoid THF due to peroxide formation .
- Stabilizers : Add stabilizing ligands (e.g., TMEDA) to prolong shelf life .
Q. How can contradictory literature data on solvent compatibility be resolved experimentally?
- Methodological Answer :
- Systematic Screening : Test reactivity in THF, 2-MeTHF, and diethyl ether under identical conditions to compare yields .
- Degradation Analysis : Use LC-MS to identify byproducts formed in different solvents .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
